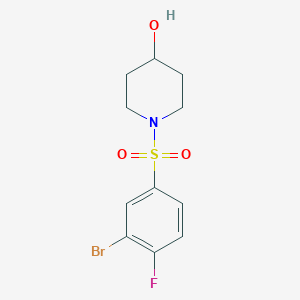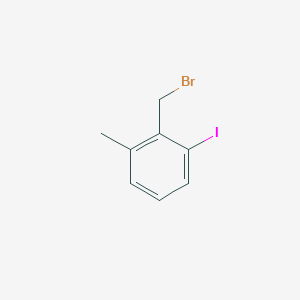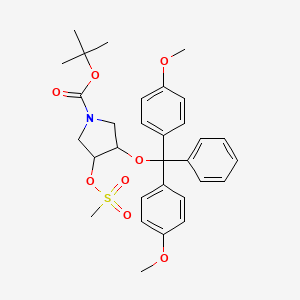![molecular formula C14H20BClO4 B1406511 2-(4-Chloro-3-methoxymethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane CAS No. 1623766-76-6](/img/structure/B1406511.png)
2-(4-Chloro-3-methoxymethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
Übersicht
Beschreibung
2-(4-Chloro-3-methoxymethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane, or CMMP-TMD, is a chemical compound that has been used for a variety of purposes in scientific research. CMMP-TMD is a boron-containing compound with a unique structure, which makes it particularly useful for a variety of applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Compounds related to 2-(4-Chloro-3-methoxymethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane have been synthesized for various purposes, including inhibitory activity against serine proteases and potential applications in material sciences. For instance, the synthesis of 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes has been described, showcasing their inhibitory activity against serine proteases such as thrombin. These compounds have been studied in both the solid state and in solution, displaying specific coordination properties (Spencer et al., 2002).
Additionally, boron-containing stilbene derivatives were synthesized from 4,4,5,5-tetramethyl-1,3,2-dioxaboratophenyl-methyl triphenylphosphonium bromide and various aldehydes, yielding compounds potentially useful for LCD (Liquid Crystal Display) technology and as intermediates for conjugated polyenes as new materials (Das et al., 2015).
Biological Applications
While focusing on the non-drug aspects, it's noteworthy that boron-containing compounds similar to this compound have shown inhibitory effects on lipogenesis by suppressing lipogenic gene expression in mammalian hepatocytes. Moreover, certain compounds, such as BF102, have also demonstrated the ability to inhibit cholesterol biosynthesis, positioning them as potential leads for lipid-lowering drugs. This showcases the compound's role in the exploration of novel therapeutic avenues (Das et al., 2011).
Material Science and Chemistry
In material science, the molecular structure of similar compounds has been characterized by various techniques such as FTIR, NMR, mass spectrometry, and X-ray diffraction. Notably, density functional theory (DFT) has been employed to calculate molecular structures, providing insights into the physicochemical properties of these compounds. Such studies are instrumental in understanding the molecular electrostatic potential and frontier molecular orbitals, which are crucial for the development of new materials and for understanding their reactivity (Huang et al., 2021).
Wirkmechanismus
Target of Action
The compound, also known as 2-[4-chloro-3-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a boron-containing compound . It is commonly used as a substrate in organic synthesis . The primary targets of this compound are likely to be organic molecules that can react with boron-containing compounds .
Mode of Action
The compound interacts with its targets through chemical reactions. The boron atom in the compound can form bonds with other atoms in the target molecules, leading to the formation of new compounds . The exact mode of action can vary depending on the specific target and reaction conditions .
Biochemical Pathways
The compound can participate in various biochemical pathways, depending on the specific reactions it is involved in. For example, it can be used in the synthesis of pinacol boronic esters . The downstream effects of these reactions can vary widely, depending on the specific compounds produced and their roles in biological systems .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a boron-containing compound, it is likely to have unique pharmacokinetic properties compared to compounds containing other elements. Its bioavailability could be influenced by factors such as its chemical structure, the route of administration, and the presence of other compounds .
Result of Action
The result of the compound’s action can vary widely, depending on the specific reactions it is involved in. For example, in the synthesis of pinacol boronic esters, the compound can help produce new compounds with various potential applications . The molecular and cellular effects of these compounds can vary widely, depending on their specific structures and properties .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the pH, temperature, and presence of other compounds can affect the compound’s reactivity and stability . These factors can also influence the compound’s efficacy, by affecting its ability to interact with its targets and participate in chemical reactions .
Eigenschaften
IUPAC Name |
2-[4-chloro-3-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BClO4/c1-13(2)14(3,4)20-15(19-13)10-6-7-11(16)12(8-10)18-9-17-5/h6-8H,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRFOAAPPNBTGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)OCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B1406428.png)
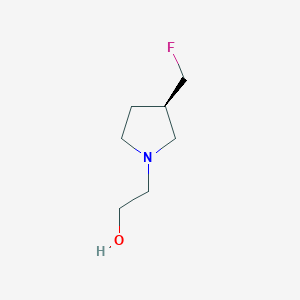
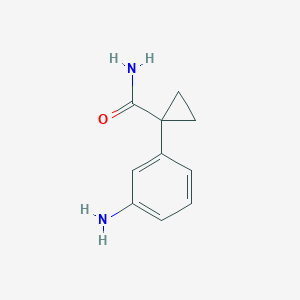
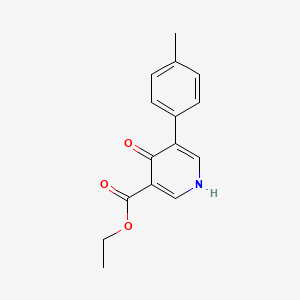

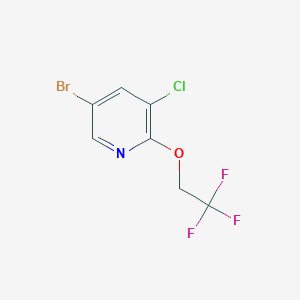
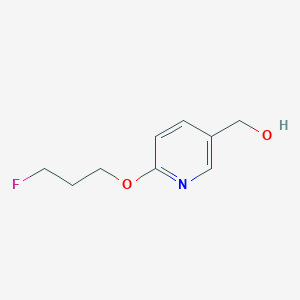

![4-(4-Bromophenyl)-1-[2-(tetrahydropyran-2-yloxy)-ethyl]-1H-pyrazole](/img/structure/B1406440.png)
